3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide
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Overview
Description
3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a bromide ion, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide typically involves the quaternization of a bicyclic amine with a benzyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide is widely used in scientific research due to its unique properties:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological membranes and proteins. The bromide ion plays a crucial role in facilitating these interactions. The bicyclic structure allows the compound to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as ion transport, signal transduction, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane chloride
- 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide
- 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane fluoride
Uniqueness
Compared to its analogs, 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide exhibits unique reactivity due to the presence of the bromide ion, which is a better leaving group in substitution reactions. This makes it more versatile in synthetic applications and enhances its efficacy in biological studies .
Properties
IUPAC Name |
3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO.BrH/c1-17(10-13-5-3-2-4-6-13)11-14-7-15(12-17)9-16(18)8-14;/h2-6,14-15H,7-12H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOFMIUINIVIEG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2CC(C1)CC(=O)C2)CC3=CC=CC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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